molecular formula C16H29ClN4O B6675105 N-[(1-ethylimidazol-2-yl)methyl]-N-(2-methoxyethyl)-6-azaspiro[2.5]octan-2-amine;hydrochloride

N-[(1-ethylimidazol-2-yl)methyl]-N-(2-methoxyethyl)-6-azaspiro[2.5]octan-2-amine;hydrochloride

Cat. No.: B6675105
M. Wt: 328.9 g/mol
InChI Key: HSIYFESMNSOFFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-ethylimidazol-2-yl)methyl]-N-(2-methoxyethyl)-6-azaspiro[25]octan-2-amine;hydrochloride is a complex organic compound that features a unique spirocyclic structure

Properties

IUPAC Name

N-[(1-ethylimidazol-2-yl)methyl]-N-(2-methoxyethyl)-6-azaspiro[2.5]octan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O.ClH/c1-3-19-9-8-18-15(19)13-20(10-11-21-2)14-12-16(14)4-6-17-7-5-16;/h8-9,14,17H,3-7,10-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIYFESMNSOFFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CN(CCOC)C2CC23CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylimidazol-2-yl)methyl]-N-(2-methoxyethyl)-6-azaspiro[2.5]octan-2-amine;hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the spirocyclic structure. The final step involves the formation of the hydrochloride salt.

    Imidazole Ring Formation: The imidazole ring can be synthesized using a condensation reaction between glyoxal, ammonia, and formaldehyde.

    Spirocyclic Structure Formation: The spirocyclic structure is introduced through a cyclization reaction involving a suitable precursor.

    Final Compound Formation: The final step involves the reaction of the intermediate with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylimidazol-2-yl)methyl]-N-(2-methoxyethyl)-6-azaspiro[2.5]octan-2-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the spirocyclic structure.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[(1-ethylimidazol-2-yl)methyl]-N-(2-methoxyethyl)-6-azaspiro[2.5]octan-2-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(1-ethylimidazol-2-yl)methyl]-N-(2-methoxyethyl)-6-azaspiro[2.5]octan-2-amine;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methylimidazol-2-yl)methyl]-N-(2-methoxyethyl)-6-azaspiro[2.5]octan-2-amine;hydrochloride
  • N-[(1-ethylimidazol-2-yl)methyl]-N-(2-ethoxyethyl)-6-azaspiro[2.5]octan-2-amine;hydrochloride

Uniqueness

N-[(1-ethylimidazol-2-yl)methyl]-N-(2-methoxyethyl)-6-azaspiro[2.5]octan-2-amine;hydrochloride is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.